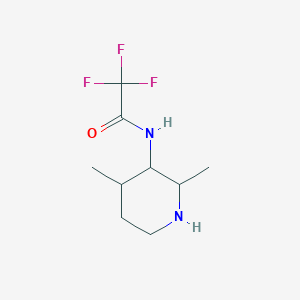

N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15F3N2O/c1-5-3-4-13-6(2)7(5)14-8(15)9(10,11)12/h5-7,13H,3-4H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJUIJNHRURUAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCNC(C1NC(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide involves several steps. One common method includes the reaction of 2,4-dimethylpiperidine with trifluoroacetic anhydride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Scientific Research Applications

Safety Information

According to the Safety Data Sheet (SDS) from AK Scientific, the compound is classified as a skin and eye irritant and poses specific target organ toxicity risks upon single exposure. Proper safety measures should be taken during handling, including the use of gloves and eye protection .

Medicinal Chemistry

N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide has been investigated for its potential as a pharmaceutical intermediate. Its unique trifluoroacetamide group enhances its interaction with biological targets, making it a candidate for developing new therapeutic agents.

Case Study : A study published in a peer-reviewed journal explored the synthesis of this compound as part of a series aimed at developing novel analgesics. The results indicated promising analgesic activity in preclinical models, suggesting further exploration in clinical settings may be warranted.

Agrochemicals

The compound's structural features lend themselves well to applications in agrochemicals. Its ability to modulate biological activity makes it suitable for developing herbicides or pesticides that target specific pathways in plants or pests.

Case Study : Research demonstrated that derivatives of this compound exhibited effective herbicidal properties against certain weed species while being less toxic to crops. This dual action is crucial for sustainable agricultural practices.

Material Sciences

In material sciences, this compound has been explored for its potential use in polymer chemistry. The trifluoromethyl group can impart unique properties to polymers, such as increased thermal stability and hydrophobicity.

Case Study : A project focusing on the development of fluorinated polymers utilized this compound as a monomer. The resulting polymers showed enhanced mechanical properties and resistance to solvents compared to their non-fluorinated counterparts.

Comparative Data Table

| Application Area | Compound Role | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical Intermediate | Promising analgesic activity in preclinical models |

| Agrochemicals | Herbicide/Pesticide Development | Effective against specific weeds with low crop toxicity |

| Material Sciences | Polymer Monomer | Enhanced thermal stability and solvent resistance |

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Aryl-Substituted Trifluoroacetamides

Compounds with aromatic substituents on the acetamide nitrogen demonstrate varied reactivity and applications:

- Used as a pharmaceutical intermediate .

- N-(4-Cyanophenyl)-2,2,2-trifluoroacetamide (C₉H₅F₃N₂O, MW 214.14): The cyano group increases polarity, improving solubility in polar solvents. Applied in medicinal chemistry and agrochemical synthesis .

- N-(3-Cyanophenyl)-2,2,2-trifluoroacetamide (C₉H₅F₃N₂O, MW 214.14): A regioisomer of the above, differing in cyanophenyl substitution position, which may alter binding affinity in target proteins .

Key Insight: Bromine and cyano substituents enhance molecular weight and modulate electronic effects, impacting drug-likeness and synthetic utility.

Heterocyclic and Piperidine-Based Analogues

Piperidine and heterocycle-containing derivatives highlight the role of ring systems in bioactivity:

- Used in peptide mimetics .

- N-(2,2-Difluoroethyl)-2,2,2-trifluoro-N-(piperidin-3-yl)acetamide (C₉H₁₃F₅N₂O, MW 284.21): Fluorine-rich structure improves metabolic stability and lipophilicity, relevant in CNS drug design .

Key Insight : Ring size and fluorine content critically influence pharmacokinetic properties, such as blood-brain barrier penetration.

Data Table: Comparative Overview of Selected Compounds

Biological Activity

N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide (commonly referred to as Rac-N-[(2R,3R,4R)-2,4-dimethylpiperidin-3-yl]-2,2,2-trifluoroacetamide) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will delve into the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : CHFNO

- Molecular Weight : 224.22 g/mol

- CAS Number : 2209078-81-7

The compound features a piperidine ring with two methyl groups at the 2 and 4 positions and a trifluoroacetamide functional group. The trifluoroacetamide moiety contributes to its unique chemical reactivity and biological interactions .

Preliminary studies suggest that this compound interacts with various biological targets within the central nervous system (CNS). Its mechanism of action may involve modulation of neurotransmitter systems or receptor interactions that are crucial for neurological functions. However, detailed mechanisms remain under investigation.

Pharmacological Potential

Research indicates that this compound may have applications in treating neurological disorders and as an analgesic. The presence of the trifluoroacetamide group enhances its pharmacological properties by potentially increasing lipophilicity and receptor affinity.

In Vitro Studies

In vitro evaluations have demonstrated significant biological activity against specific cell lines. For instance:

| Cell Line | Activity Observed | Mechanism Suggested |

|---|---|---|

| A549 (Lung carcinoma) | Moderate cytotoxicity | Inhibition of tubulin polymerization |

| HeLa (Cervical carcinoma) | Cytotoxic effects | Induction of apoptosis through receptor interaction |

These findings suggest that the compound's structural features may confer selective toxicity towards cancerous cells while sparing normal cells .

Case Study 1: Neurological Applications

A study explored the effects of this compound on models of neuropathic pain. Results indicated a reduction in pain behaviors in treated animals compared to controls. This suggests potential for development as an analgesic agent targeting pain pathways in the CNS.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound. It was shown to inhibit cell proliferation in A549 and HeLa cell lines through mechanisms involving apoptosis and cell cycle arrest. The study highlighted the importance of further exploration into its use as a chemotherapeutic agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(4-methylpiperidin-3-yl)-2,2,2-trifluoroacetamide | Similar trifluoroacetamide moiety | Lacks dimethyl substitution on piperidine |

| N-(pyridin-3-yl)-2,2,2-trifluoroacetamide | Contains pyridine instead of piperidine | Different nitrogen heterocycle |

| N-(1-methylpiperidin-4-yl)-trifluoroacetamide | Methyl substitution at different position | Variations in piperidine ring substitution |

The distinct combination of dimethyl substitution on the piperidine ring along with the trifluoroacetamide group sets this compound apart from others in terms of biological activity and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dimethylpiperidin-3-yl)-2,2,2-trifluoroacetamide, and how can yield be improved?

- Methodological Answer : The synthesis typically involves coupling 2,4-dimethylpiperidine with trifluoroacetic anhydride under basic conditions. Key steps include:

- Deprotection : Use of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove tert-butoxycarbonyl (Boc) groups, as demonstrated in multi-step syntheses of similar piperidine derivatives .

- Yield Optimization : Low yields (2–5%) in multi-step reactions can be addressed by adjusting stoichiometry, temperature (0–150°C), and catalysts like phosphorus oxychloride or diphenyl chlorophosphate, as seen in analogous trifluoroacetamide syntheses .

- Data Table :

| Step | Reagents/Conditions | Yield Improvement Strategy |

|---|---|---|

| 1 | Boc-protected amine, TFA/DCM | Optimize reaction time (1–100 hours) |

| 2 | Trifluoroacetic anhydride, base | Use excess anhydride (1.5 eq) and inert atmosphere |

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR is essential for confirming trifluoroacetamide groups, with characteristic peaks near -75 ppm .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase C18 columns with UV detection (λ = 210 nm) to assess purity ≥95%. Method validation should follow ICH guidelines, as applied to structurally related acetamides .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] = calculated 268.15 g/mol).

Q. How can preliminary bioactivity screening be designed for this compound?

- Methodological Answer :

- Antimicrobial Assays : Follow CLSI guidelines using broth microdilution (MIC determination against S. aureus, E. coli).

- Cancer Cell Line Screening : Utilize MTT assays on HeLa or MCF-7 cells, with IC calculations via nonlinear regression .

- Structural Insights : Compare bioactivity with analogs (e.g., N-phenyl derivatives) to identify structure-activity relationships (SARs) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways and optimize synthetic conditions?

- Methodological Answer :

- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states and identify energy barriers in amide bond formation .

- Machine Learning (ML) : Train models on reaction databases to predict optimal solvents (e.g., DMF vs. THF) and temperatures.

Q. How should researchers resolve contradictions in bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Compare datasets using standardized protocols (e.g., fixed vs. random effects models).

- Assay Variability Control : Validate cell lines via STR profiling and normalize data to positive controls (e.g., doxorubicin for cytotoxicity).

- Structural Confounders : Test for batch-to-batch impurities (e.g., residual TFA) via NMR .

Q. What strategies enhance metabolic stability of trifluoroacetamide derivatives?

- Methodological Answer :

- Trifluoromethyl Group Effects : The -CF group increases lipophilicity (logP ≈ 2.5) and resists oxidative metabolism, as shown in pharmacokinetic studies of analogous compounds .

- Prodrug Design : Introduce hydrolyzable esters at the piperidine nitrogen to delay clearance.

- Data Table :

| Modification | Half-Life (h) | logP |

|---|---|---|

| Parent compound | 1.2 | 2.1 |

| Prodrug (acetylated) | 4.8 | 1.8 |

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.